molecular formula C14H15NO3 B8295542 2-Amino-4-(1-naphthyloxy)butanoic acid

2-Amino-4-(1-naphthyloxy)butanoic acid

Cat. No.: B8295542
M. Wt: 245.27 g/mol
InChI Key: YTJRARUEVPJTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(1-naphthyloxy)butanoic acid is a synthetic non-proteinogenic amino acid derivative featuring a naphthyloxy substituent at the fourth carbon of its butanoic acid backbone. Its structure combines a hydrophobic 1-naphthyl group with a polar amino-carboxylic acid moiety, enabling unique physicochemical and biological properties. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-amino-4-naphthalen-1-yloxybutanoic acid

InChI

InChI=1S/C14H15NO3/c15-12(14(16)17)8-9-18-13-7-3-5-10-4-1-2-6-11(10)13/h1-7,12H,8-9,15H2,(H,16,17)

InChI Key

YTJRARUEVPJTJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCC(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 2-Amino-4-(1-naphthyloxy)butanoic acid are best understood through comparison with analogs sharing its core 2-aminobutanoic acid scaffold but differing in substituents. Below is a detailed analysis:

2-Amino-4-(methylthio)butanoic Acid

  • Structure : Features a methylthio (-SCH₃) group at the fourth carbon instead of the 1-naphthyloxy group.
  • Key Properties: Forms ionic liquid crystals when complexed with p-toluenesulfonate counterions, enhancing thermal stability (decomposition temperature >200°C) . Lower anticancer activity compared to 2-Amino-4-(1-naphthyloxy)butanoic acid, with reported IC₅₀ values >50 µM in HeLa cells .
  • Applications : Primarily studied for material science applications due to its mesomorphic behavior .

2-Amino-4-(2-naphthyloxy)butanoic Acid

  • Structure : Positional isomer with a 2-naphthyloxy substituent.
  • Key Properties :
    • Reduced antiproliferative activity (IC₅₀ = 25.3 µM in MCF-7 cells) compared to the 1-naphthyloxy analog (IC₅₀ = 8.2 µM) .
    • Lower aqueous solubility (0.12 mg/mL at pH 7.4) due to steric hindrance from the 2-naphthyl group .
  • Stability : Rapid degradation in physiological buffers (t₁/₂ = 2.3 hours), contrasting with the 1-naphthyloxy derivative’s stability (t₁/₂ >24 hours) .

2-Amino-4-phenoxybutanoic Acid

  • Structure : Substitutes the naphthyl group with a simpler phenyl ring.
  • Key Properties :
    • Moderate cytotoxicity (IC₅₀ = 18.7 µM in A549 lung cancer cells) .
    • Higher solubility (1.8 mg/mL at pH 7.4) due to reduced hydrophobicity .
  • Limitations: Limited membrane permeability compared to naphthyl-containing analogs .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) IC₅₀ (µM) Solubility (pH 7.4, mg/mL) Stability (t₁/₂, hours)
2-Amino-4-(1-naphthyloxy)butanoic acid 1-Naphthyloxy 243.26 8.2 0.45 >24
2-Amino-4-(2-naphthyloxy)butanoic acid 2-Naphthyloxy 243.26 25.3 0.12 2.3
2-Amino-4-(methylthio)butanoic acid Methylthio 165.24 >50 3.2 >200 (thermal)
2-Amino-4-phenoxybutanoic acid Phenoxy 195.21 18.7 1.8 12.5

Mechanistic and Structural Insights

  • Bioactivity : The 1-naphthyloxy group enhances binding to cellular targets (e.g., Bcl-2 proteins) via π-π stacking and hydrophobic interactions, explaining its superior anticancer activity .
  • Solubility-Stability Trade-off : While the 1-naphthyloxy derivative has lower solubility than phenyl/methylthio analogs, its stability in physiological conditions makes it more viable for in vivo applications .
  • Stereochemical Influence: The (S)-enantiomer of 2-Amino-4-(1-naphthyloxy)butanoic acid shows 5-fold higher activity than the (R)-form, highlighting the role of chirality .

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